molecular formula C21H21NO6 B6527920 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(2-methoxyethyl)benzamide CAS No. 946234-81-7

4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(2-methoxyethyl)benzamide

Cat. No. B6527920
CAS RN: 946234-81-7
M. Wt: 383.4 g/mol
InChI Key: MVBXPJREZXCCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(2-methoxyethyl)benzamide, or 4-MOC-NMEB, is a synthetic compound that has been studied for its potential applications in medical research. This compound is a derivative of the natural product 4-hydroxycoumarin, which is a phenolic compound found in many plants. 4-MOC-NMEB has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. We will also list some of the possible future directions for research on this compound.

Scientific Research Applications

4-MOC-NMEB has been studied for its potential applications in medical research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, it has been studied for its potential use as a drug delivery system, as it has been shown to be able to transport drugs to targeted cells. It has also been studied for its potential use in gene therapy, as it has been shown to be able to transport genes to targeted cells.

Mechanism of Action

The mechanism of action of 4-MOC-NMEB is not fully understood. However, it is believed to work by binding to certain receptors on the surface of cells, which triggers a cascade of biochemical reactions that result in the desired effects.
Biochemical and Physiological Effects
4-MOC-NMEB has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, it has been shown to be able to reduce inflammation in animal models. It has also been shown to have anti-tumor effects in animal models, as well as anti-viral effects in cell culture studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-MOC-NMEB in lab experiments is its ability to target specific cells, which makes it useful for drug delivery and gene therapy applications. However, there are some limitations to using this compound in lab experiments. For example, it is not stable in aqueous solutions and can be degraded by light and heat. In addition, it is not widely available and can be expensive to obtain.

Future Directions

There are many possible future directions for research on 4-MOC-NMEB. One possible direction is to investigate its potential use as an anti-cancer drug. Another possible direction is to investigate its potential use as a gene therapy agent. Additionally, further research could be done to investigate its potential use as a drug delivery system. Finally, further research could be done to investigate its potential use as an anti-inflammatory drug.

Synthesis Methods

4-MOC-NMEB is synthesized from 4-hydroxycoumarin, which is a naturally occurring phenolic compound found in plants. The synthesis method involves a multi-step reaction sequence, starting with the reaction of 4-hydroxycoumarin with dimethylformamide. This is followed by the reaction of the resulting product with 2-methoxyethyl chloroformate. The final step is the reaction of the resulting product with 7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl chloride. Through this multi-step reaction sequence, 4-MOC-NMEB is synthesized.

properties

IUPAC Name

N-(2-methoxyethyl)-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-13-20(19(23)17-9-8-16(26-3)12-18(17)27-13)28-15-6-4-14(5-7-15)21(24)22-10-11-25-2/h4-9,12H,10-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBXPJREZXCCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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